molecular formula C13H16N2O B6612066 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 163814-55-9

1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B6612066
CAS No.: 163814-55-9
M. Wt: 216.28 g/mol
InChI Key: VIZJDHJZSGBKJE-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-methoxybenzyl chloride with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the methoxyphenyl group and the dimethyl groups on the pyrazole ring.

Biological Activity

1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been investigated for its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N2O
  • CAS Number : 218632-21-4
  • IUPAC Name : 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole

The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has shown promise against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-2310.08
Liver CancerHepG2Not specified
Lung CancerA549Not specified
Colorectal CancerHCT116Not specified

In vitro studies indicate that this compound inhibits cell proliferation and induces apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

Cytokine Inhibition (%) at 10 µM Standard Drug
TNF-α61 - 85%Dexamethasone (76%)
IL-676 - 93%Dexamethasone (86%)

These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. In vitro tests demonstrated significant activity against:

Microorganism Activity Reference
E. coliModerate
Bacillus subtilisSignificant
Aspergillus nigerModerate

The compound's ability to disrupt microbial growth highlights its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The pyrazole ring can act as a competitive inhibitor for enzymes involved in cancer cell proliferation and inflammatory pathways.
  • Receptor Binding : The methoxyphenyl group may enhance binding affinity to certain receptors or enzymes, influencing signaling pathways related to inflammation and apoptosis.
  • Induction of Apoptosis : Studies suggest that the compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • A study on mice bearing tumor xenografts demonstrated significant tumor reduction following treatment with the compound, supporting its potential use in cancer therapy .
  • Another study focused on inflammatory models showed reduced edema and inflammation markers in treated subjects compared to controls .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-8-11(2)15(14-10)9-12-4-6-13(16-3)7-5-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZJDHJZSGBKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 3,5-dimethylpyrazole (0.331 g, 3.44 mmol) in N,N-dimethylformamide (7 mL) and add sodium hydride (0.165 g, 4.13 mmol). After 10 min., cool to 0° C. and add 4-methoxybenzyl chloride (0.654 mL, 4.82 mmol) dropwise. Stir the mixture at 25° C. for 18 hr. then dilute with saturated ammonium chloride. Extract with ethyl acetate 3 times, dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 40:60 hexanes:ethyl acetate), to give 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole as a colorless oil (0.682 g, 92%). MS (APCI): m/z=217 [M+H].
Quantity
0.331 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.165 g
Type
reactant
Reaction Step Two
Quantity
0.654 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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